molecular formula C8H7BO4 B15304315 (3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid

(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid

Cat. No.: B15304315
M. Wt: 177.95 g/mol
InChI Key: BQBFEWGYJYIVJN-UHFFFAOYSA-N
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Description

(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid is a boronic acid derivative that features a benzofuran ring with a boronic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid typically involves the introduction of a boronic acid group to a benzofuran derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce different benzofuran derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BO4

Molecular Weight

177.95 g/mol

IUPAC Name

(3-oxo-1H-2-benzofuran-5-yl)boronic acid

InChI

InChI=1S/C8H7BO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,11-12H,4H2

InChI Key

BQBFEWGYJYIVJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(COC2=O)C=C1)(O)O

Origin of Product

United States

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